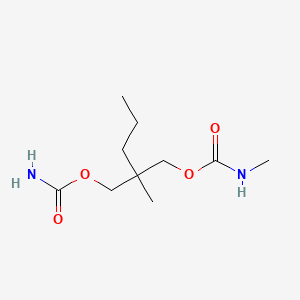![molecular formula C16H12F3NO2 B14686275 alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid CAS No. 35315-48-1](/img/structure/B14686275.png)
alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid is an organic compound that belongs to the class of alpha-amino acids It features a trifluoromethyl group attached to the phenyl ring, which is connected to the alpha carbon of the cinnamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters, followed by decarboxylation, yields the desired alpha-amino acid .
Another method involves the Hell–Volhard–Zelinskii reaction, where a carboxylic acid is brominated using bromine and phosphorus tribromide. The resulting alpha-bromo acid undergoes substitution with ammonia to form the alpha-amino acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives with different functional groups .
Scientific Research Applications
Alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structural properties make it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Alpha-amino acids: Compounds such as phenylalanine and tyrosine share structural similarities with alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid.
Trifluoromethyl-substituted compounds: Other compounds with trifluoromethyl groups, such as trifluoromethylbenzene, exhibit similar chemical properties .
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the cinnamic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
35315-48-1 |
|---|---|
Molecular Formula |
C16H12F3NO2 |
Molecular Weight |
307.27 g/mol |
IUPAC Name |
(Z)-3-(2-aminophenyl)-2-[4-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H12F3NO2/c17-16(18,19)12-7-5-10(6-8-12)13(15(21)22)9-11-3-1-2-4-14(11)20/h1-9H,20H2,(H,21,22)/b13-9- |
InChI Key |
NHYMBIKPHLPWCU-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C2=CC=C(C=C2)C(F)(F)F)\C(=O)O)N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C2=CC=C(C=C2)C(F)(F)F)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)





![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)


